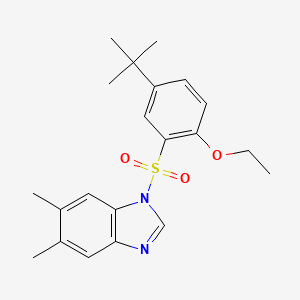

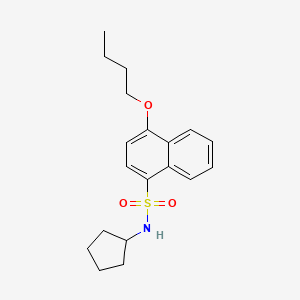

![molecular formula C11H6F6N2O4S B2547939 3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1020252-42-9](/img/structure/B2547939.png)

3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups . The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group, which can influence the acidity and reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography and NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The trifluoromethoxy groups and the 1,2,4-oxadiazole ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure. These properties could include its boiling point, density, and acidity .Scientific Research Applications

Novel Antitumor Agents

A synthetic nitric oxide-releasing derivative of farnesylthiosalicylic acid, which shares structural similarity with the target compound, has shown promising results as an anticancer agent in both in vitro and in vivo experiments. It undergoes various metabolic transformations, including reduction, hydroxylation, and hydrolysis, in the presence of rat intestinal microflora, which could be relevant for understanding the mechanism of action and metabolic pathway of related compounds like 3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole (Wang et al., 2014).

Antimicrobial and Antitubercular Activities

Novel sulfonyl derivatives, including those related to 1,2,4-oxadiazoles, have demonstrated significant antimicrobial and antitubercular properties. These compounds, synthesized and characterized through various analytical techniques, exhibited moderate to significant activities against bacteria and fungi, as well as Mycobacterium tuberculosis, suggesting their potential as antimicrobial and antitubercular agents (Kumar et al., 2013).

Plant Protection

Sulfone derivatives containing the 1,3,4-oxadiazole moiety have been designed, synthesized, and shown to possess promising in vitro antibacterial activities against tobacco bacterial wilt caused by Ralstonia solanacearum. These compounds could be explored further for the development of new bactericides to protect plants (Xu et al., 2012).

Fluorination Techniques

Research on the fluorination of 3,5-diarylisoxazoles, including compounds structurally related to the target compound, has provided insights into nuclear fluorination techniques using Selectfluor®. This work has implications for the synthesis of fluorinated derivatives of oxadiazoles, which could be relevant for the development of new materials or pharmaceuticals (Stephens & Blake, 2004).

Hydroarylation and Polymer Synthesis

The hydroarylation of 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles under metal-free conditions has been studied, leading to products with potential applications in material science and organic synthesis. Additionally, novel copolymers of poly(1,3,4-oxadiazole) that contain sulfo groups have been synthesized, showing promise for applications in ion-exchange membranes and water purification technologies (Zalivatskaya et al., 2017); (Yashchenko et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[[4-(trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6N2O4S/c12-10(13,14)9-18-8(19-23-9)5-24(20,21)7-3-1-6(2-4-7)22-11(15,16)17/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRLIQYTSKVANE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC2=NOC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2547856.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)

![5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2547866.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2547868.png)